2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the sulfamoyl group suggests possible applications in medicinal chemistry, particularly in the development of drugs with antibacterial or anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine group.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline or phenylacetamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Biology
In biological research, the compound may be studied for its interactions with enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses.
Medicine
The presence of the sulfamoyl group suggests potential applications in the development of antibacterial or anti-inflammatory drugs. The compound may also be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group may inhibit enzyme activity by mimicking the natural substrate, while the isoquinoline core can interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a sulfamoyl group.
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide distinguishes it from other similar compounds, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-24(22,23)16-7-5-15(6-8-16)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCSXFINGGBOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.